![molecular formula C17H18Cl2N4O2S B2674141 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-12-9](/img/structure/B2674141.png)
5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their superior pharmacological applications . Thiazoles, on the other hand, are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
1,2,4-Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” could not be found in the available resources.Chemical Reactions Analysis
1,2,4-Triazoles are known to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, 5-Nitro-3H-1,2,4-triazol-3-one (NTO), a related compound, is known to be a low sensitive and thermally stable high energetic material .Scientific Research Applications
Synthesis and Antimicrobial Activities
The chemical compound is part of a broader category of 1,2,4-triazole derivatives known for their diverse applications in scientific research, primarily due to their antimicrobial properties. A study by Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives, including morpholine components, and evaluated their antimicrobial activities. These compounds demonstrated moderate to good efficacy against tested microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007).
Advanced Synthesis Techniques
Research by Emayan et al. (1997) introduced new synthesis routes to create benzothiophenes, isothiazoles, and 1,2,3-dithiazoles, incorporating components like morpholine. These methods offer novel approaches to constructing complex heterocyclic compounds, potentially expanding the chemical toolbox available for drug discovery and other scientific applications (Emayan et al., 1997).
Neurokinin-1 Receptor Antagonist Development
In the quest for new therapeutic agents, Harrison et al. (2001) synthesized a water-soluble neurokinin-1 receptor antagonist, demonstrating its efficacy in pre-clinical tests relevant to emesis and depression. This research underscores the potential of 1,2,4-triazole derivatives in developing treatments for neurological conditions (Harrison et al., 2001).
Safety and Hazards
While specific safety and hazard information for “5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is not available, it’s important to note that some 1,2,4-triazole derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems .
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S/c1-2-13-20-17-23(21-13)16(24)15(26-17)14(22-5-7-25-8-6-22)11-4-3-10(18)9-12(11)19/h3-4,9,14,24H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTQLPDLCHFVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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